molecular formula C54H104O6 B3026038 Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester CAS No. 944795-74-8

Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester

Cat. No. B3026038
CAS RN: 944795-74-8
M. Wt: 854.4 g/mol
InChI Key: FBFWDBGUSMGXPI-XHHSIMFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Heptadecanoic acid, 1,1’,1’'-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester, also known as 1,2,3-Triheptadecanoyl glycerol, is a triacylglycerol that contains heptadecanoic acid at the sn-1, sn-2, and sn-3 positions . It is also referred to as Glycerol Triheptadecanoate .


Molecular Structure Analysis

The molecular formula of Heptadecanoic acid, 1,1’,1’'-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester is C54H104O6 . The structure is based on a glycerol backbone with heptadecanoic acid esterified at each of the three hydroxyl groups .


Physical And Chemical Properties Analysis

Heptadecanoic acid, 1,1’,1’'-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester has a density of 0.9±0.1 g/cm3 . Its boiling point is 786.8±27.0 °C . The compound has a molar refractivity of 257.5±0.3 cm3 .

Scientific Research Applications

Studies on Chemical Constituents from Marine Organisms

Research exploring the chemical constituents of marine organisms such as Acropora pulchra has led to the isolation of compounds including heptadecyl esters. These studies are significant for understanding the complex chemical ecology of coral reefs and may offer insights into novel compounds with potential applications in medicine or biotechnology (Xu Shi, 2003).

Secondary Metabolites from Plants

Investigations into the secondary metabolites of plants, such as Garcinia daedalanthera Pierre , have identified compounds including heptadecanoic acid. These studies contribute to the field of natural product chemistry, with implications for drug discovery, food science, and understanding plant defense mechanisms (Roshamur C Forestrania et al., 2020).

Biosynthesis of Odd-Numbered Fatty Acids

Research on the precursor-directed biosynthesis of odd-numbered fatty acids, including isomers of heptadecanoic acid, has applications in pharmacology due to their beneficial properties. Such studies can lead to advancements in the production of bioactive compounds for medical use (T. Řezanka et al., 2015).

Surface Activity of Fluorocarbon Surfactants

The synthesis and study of surface-active agents, such as perfluoro-dimethyl-dioxanonanoic acid esters, demonstrate the application of long-chain fatty acid esters in creating surfactants with unique properties. These findings have implications for industrial applications, including detergents and emulsifiers (Lulu Han et al., 2009).

Antimicrobial Properties of Terpenoids

Extraction and analysis of terpenoids from seaweeds, revealing components such as heptadecanoic acid methyl ester, highlight the antimicrobial potential of marine-derived substances. This research is vital for developing new antimicrobial agents and understanding marine biodiversity's role in producing bioactive compounds (S. Sumayya et al., 2020).

Biochemical Analysis

Biochemical Properties

It is known that the compound is rapidly taken up by cells and metabolized . The incorporation of Triheptadecanoin-d5 into cellular lipids can increase the proportions of certain fatty acids and reduce the proportion of total monounsaturated fatty acids

Cellular Effects

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence cell function, signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This suggests that Triheptadecanoin-d5 may exert its effects at the molecular level through interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s effects at different dosages.

Metabolic Pathways

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels.

Transport and Distribution

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s interactions with transporters or binding proteins and effects on its localization or accumulation.

Subcellular Localization

It is known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs , which may influence the compound’s targeting signals or post-translational modifications that direct it to specific compartments or organelles.

properties

IUPAC Name

[1,1,2,3,3-pentadeuterio-2,3-di(heptadecanoyloxy)propyl] heptadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h51H,4-50H2,1-3H3/i49D2,50D2,51D
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFWDBGUSMGXPI-XHHSIMFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H104O6
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester
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Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester
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Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester
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Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester
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Heptadecanoic acid, 1,1',1''-(1,2,3-propanetriyl-1,1,2,3,3-d5) ester

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